molecular formula C38H57N7O6 B10860248 Riminkefon CAS No. 2168572-99-2

Riminkefon

Cat. No.: B10860248
CAS No.: 2168572-99-2
M. Wt: 707.9 g/mol
InChI Key: AYIXVIHRKYGICQ-LHJVHYEPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Riminkefon involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Riminkefon undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Riminkefon has a wide range of scientific research applications, including:

Mechanism of Action

Riminkefon exerts its effects by binding to the kappa opioid receptor , a type of G protein-coupled receptor (GPCR). Upon binding, it activates the receptor, leading to the modulation of neuronal signaling pathways. This activation results in various physiological effects, including analgesia and modulation of mood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Riminkefon

This compound is unique due to its specific binding affinity and selectivity for the kappa opioid receptor. It has distinct pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

2168572-99-2

Molecular Formula

C38H57N7O6

Molecular Weight

707.9 g/mol

IUPAC Name

4-amino-1-[(2R)-6-amino-2-[[(2R)-4-methyl-2-[[(2R)-3-phenyl-2-[[2-[[(2R)-2-phenylpropyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C38H57N7O6/c1-26(2)22-31(34(47)43-30(16-10-11-19-39)36(49)45-20-17-38(40,18-21-45)37(50)51)44-35(48)32(23-28-12-6-4-7-13-28)42-33(46)25-41-24-27(3)29-14-8-5-9-15-29/h4-9,12-15,26-27,30-32,41H,10-11,16-25,39-40H2,1-3H3,(H,42,46)(H,43,47)(H,44,48)(H,50,51)/t27-,30+,31+,32+/m0/s1

InChI Key

AYIXVIHRKYGICQ-LHJVHYEPSA-N

Isomeric SMILES

C[C@@H](CNCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCCCN)C(=O)N2CCC(CC2)(C(=O)O)N)C3=CC=CC=C3

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNCC(C)C3=CC=CC=C3

Origin of Product

United States

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